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  • Product: 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone
  • CAS: 65998-49-4

Core Science & Biosynthesis

Foundational

1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone chemical structure and properties

The following technical guide details the structural architecture, physicochemical properties, and synthetic methodologies for 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone , a specific benzopyran derivative with signif...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural architecture, physicochemical properties, and synthetic methodologies for 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone , a specific benzopyran derivative with significant potential in medicinal chemistry.

Executive Summary

Compound Identity: 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone (also identified as 8-acetyl-7-hydroxy-2,2-dimethyl-2H-chromene ) is a bioactive heterocyclic compound belonging to the benzopyran class. It is a structural isomer of the naturally occurring Eupatoriochromene (6-acetyl isomer).

Significance: Distinguished by a rigid bicyclic core and a critical intramolecular hydrogen bond between the 7-hydroxyl and 8-acetyl moieties, this molecule exhibits enhanced lipophilicity and membrane permeability compared to its non-chelated analogues. Its pharmacological profile includes demonstrated antibacterial activity against Gram-positive and Gram-negative strains (S. aureus, E. coli) and cytotoxic potential against specific cancer cell lines (e.g., KB cells), making it a valuable scaffold for drug discovery in infectious disease and oncology.

Structural Architecture & Physicochemical Profile[1][2]

Chemical Structure Analysis

The molecule consists of a 2,2-dimethyl-2H-chromene (benzopyran) fused ring system. The aromatic ring is substituted with a hydroxyl group at position 7 and an acetyl group at position 8.[1]

  • Chelation Ring (Pharmacophore): The defining structural feature is the intramolecular hydrogen bond formed between the phenolic proton at C7 and the carbonyl oxygen of the acetyl group at C8. This forms a pseudo-six-membered ring, locking the conformation and significantly reducing the polarity of the hydroxyl group.

  • Electronic Effects: The 2,2-dimethylchromene double bond (C3-C4) provides conjugation with the aromatic system, while the gem-dimethyl group at C2 introduces steric bulk that protects the ether oxygen from metabolic oxidation.

Physicochemical Properties Table
PropertyValue / Description
IUPAC Name 1-(7-hydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
LogP (Predicted) ~2.8 - 3.2 (Enhanced by intramolecular H-bond)
H-Bond Donors 1 (Chelated)
H-Bond Acceptors 3
Topological Polar Surface Area (TPSA) ~46 Ų
Appearance Yellowish crystalline solid
Melting Point Approx. 110–115 °C (Isomer dependent)
Solubility High in CHCl₃, DMSO, EtOAc; Low in Water

Synthetic Pathways & Process Chemistry[1][5]

The synthesis of the 8-acetyl isomer requires precise regiocontrol to distinguish it from the more thermodynamically favored 6-acetyl isomer (Eupatoriochromene). The most robust protocol utilizes 2,6-dihydroxyacetophenone as the starting material, leveraging its symmetry to direct the formation of the 8-acetyl-7-hydroxy substitution pattern.

Retrosynthetic Logic
  • Target: 8-Acetyl-7-hydroxy-2,2-dimethylchromene.

  • Disconnection: C–O bond formation at the pyran ring.

  • Precursor: 3-Prenyl-2,6-dihydroxyacetophenone.

  • Starting Material: 2,6-Dihydroxyacetophenone (Resacetophenone isomer).

Detailed Synthetic Protocol (Recommended)

Step 1: Nuclear Prenylation

  • Reagents: 2,6-Dihydroxyacetophenone, 3-methyl-2-buten-1-ol (Prenyl alcohol), BF₃·OEt₂ (Catalyst), Dioxane.

  • Procedure:

    • Dissolve 2,6-dihydroxyacetophenone in dry dioxane under N₂ atmosphere.

    • Add BF₃·OEt₂ dropwise at room temperature.

    • Slowly add prenyl alcohol (1.2 equiv) over 2 hours to minimize poly-alkylation.

    • Heat to 60°C for 4 hours.

    • Mechanism: Friedel-Crafts alkylation occurs at the C3 position (ortho to OH) to yield 3-(3,3-dimethylallyl)-2,6-dihydroxyacetophenone .

    • Note: The symmetry of the starting material ensures that alkylation at C3 or C5 yields the same intermediate.

Step 2: Oxidative Cyclization (DDQ Method)

  • Reagents: 3-Prenyl-2,6-dihydroxyacetophenone, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), Benzene or Toluene.

  • Procedure:

    • Dissolve the prenylated intermediate in dry toluene.

    • Add DDQ (1.1 equiv).

    • Reflux for 1–2 hours.

    • Mechanism: DDQ abstracts a hydride from the benzylic position of the prenyl chain, facilitating electrocyclic ring closure to form the chromene double bond.

    • Purification: Filter off the hydroquinone byproduct; concentrate the filtrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Synthesis SM 2,6-Dihydroxyacetophenone (Symmetric Precursor) Step1 Step 1: C-Prenylation (BF3·OEt2, Prenyl Alcohol) SM->Step1 Inter Intermediate: 3-Prenyl-2,6-dihydroxyacetophenone Step1->Inter Friedel-Crafts Step2 Step 2: Cyclization (DDQ Oxidation) Inter->Step2 Product Target: 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone Step2->Product Oxidative Cyclization

Figure 1: Regioselective synthesis pathway starting from 2,6-dihydroxyacetophenone.

Spectroscopic Characterization

Accurate identification relies on distinguishing the 8-acetyl isomer from the 6-acetyl isomer.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~13.0 - 13.5 ppm (1H, s): Chelate hydroxyl proton. The extreme downfield shift confirms the strong intramolecular H-bond with the 8-acetyl carbonyl. (Note: In the 6-acetyl isomer, this signal is also downfield but the coupling patterns of aromatic protons differ).

    • δ 6.25 ppm (1H, d, J = 10 Hz): H-3 of the chromene ring.

    • δ 5.50 ppm (1H, d, J = 10 Hz): H-4 of the chromene ring.

    • δ 7.0 - 7.5 ppm (Aromatic): An AB system (or singlets depending on substitution) for the benzene ring protons. In the 8-acetyl-7-hydroxy isomer, H-5 and H-6 are ortho-coupled (J ~8.5 Hz).

    • δ 2.6 - 2.8 ppm (3H, s): Acetyl methyl group.

    • δ 1.45 ppm (6H, s): gem-Dimethyl group.

  • IR Spectroscopy:

    • ν ~1630–1640 cm⁻¹: Chelate carbonyl stretching (shifted to lower frequency due to H-bonding).

    • ν ~3200–3400 cm⁻¹ (Broad/Weak): Hydroxyl stretch (often obscured or very broad due to strong chelation).

Biological Implications & Pharmacophore Analysis[1][5][6]

Mechanism of Action

The compound operates as a lipophilic chelator. The masked polarity allows it to traverse lipid bilayers effectively.

  • Antimicrobial Activity: It disrupts bacterial cell membrane integrity. The chromene ring intercalates into the lipid bilayer, while the chelated motif may interfere with metal-dependent enzymatic processes within the pathogen.

  • Cytotoxicity: Mechanistic studies on related chromenes suggest inhibition of mitochondrial respiration or interference with tubulin polymerization, leading to apoptosis in rapidly dividing cells (e.g., KB, HeLa lines).

Structure-Activity Relationship (SAR)
  • C2-Dimethyl: Essential for metabolic stability; prevents rapid oxidation of the ether.

  • C7-OH / C8-Acetyl: The "Chelation Pincer" is critical. Disruption of this H-bond (e.g., by methylation of the OH) typically results in a loss of potency and a drastic change in solubility profile.

Biological Pathway Diagram

SAR Compound 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone Feature1 Intramolecular H-Bond (7-OH ... O=C-8) Compound->Feature1 Feature2 2,2-Dimethylchromene Core Compound->Feature2 Effect1 Increased Lipophilicity (LogP > 2.8) Feature1->Effect1 Effect2 Membrane Permeability Feature2->Effect2 Planarity/Hydrophobicity Effect1->Effect2 Target Biological Targets: - Bacterial Cell Wall - Mitochondrial Membranes Effect2->Target Intercalation

Figure 2: Structure-Property-Activity Relationship highlighting the role of the chelation motif.

References

  • PubChem. (2024). Compound Summary: 8-acetyl-7-hydroxy-2,2-dimethyl-2H-chromene. National Library of Medicine. [Link]

  • Ahluwalia, V. K., et al. (1984).[2] Synthesis of Chromenes via Claisen Rearrangement. Indian Journal of Chemistry, Section B. (Contextual citation for synthetic method).

  • Machado, A. T. P., et al. (2016).[3] Isolation, Bioactivity and Structural Studies of 6-acetyl-7-hydroxy-2,2-dimethylchromene. ResearchGate.[3] (Comparative structural data for isomers). [Link]

  • Ponnusamy, K., et al. (2018). Antibacterial activity of substituted 8-acetyl-2,2-dimethylchromenes. Arabian Journal of Chemistry. (Data on MIC values). [Link]

Sources

Exploratory

A Technical Guide to the Natural Sources of 7-Hydroxy-2,2-dimethylchromene Derivatives for Drug Discovery and Development

Abstract 7-Hydroxy-2,2-dimethylchromene and its derivatives represent a significant class of oxygenated heterocyclic compounds, which are prevalent as secondary metabolites in a wide array of plant species.[1] These natu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Hydroxy-2,2-dimethylchromene and its derivatives represent a significant class of oxygenated heterocyclic compounds, which are prevalent as secondary metabolites in a wide array of plant species.[1] These natural products, characterized by a benzopyran core, exhibit a remarkable diversity of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[2][3] This guide provides a comprehensive overview of the principal natural sources of these valuable compounds, details their biosynthesis, outlines established protocols for their extraction and isolation, and discusses their pharmacological potential. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage these natural scaffolds for the creation of novel therapeutic agents.

Introduction to 7-Hydroxy-2,2-dimethylchromene Derivatives

The chromene, or benzopyran, ring system is a fundamental structural motif found in a vast number of natural products, including flavonoids, tocopherols, and alkaloids.[4][5] The 7-hydroxy-2,2-dimethylchromene scaffold is of particular interest due to the frequent occurrence of this substitution pattern in bioactive molecules. The 2,2-dimethyl substitution on the pyran ring is a key feature, often arising from the prenylation of a phenolic precursor. The hydroxyl group at the 7-position provides a site for further derivatization, both naturally through enzymatic action and synthetically in the laboratory. The diverse pharmacological activities associated with these compounds make them attractive starting points for drug discovery programs.[6]

Principal Natural Sources

A variety of plant families are known to produce 7-hydroxy-2,2-dimethylchromene derivatives. The Asteraceae, Rutaceae, and Verbenaceae families are particularly rich sources.

Asteraceae Family

The Asteraceae family, one of the largest families of flowering plants, is a prominent source of chromene derivatives.

  • Ageratum conyzoides (Goatweed): This tropical and subtropical weed is a well-documented source of precocene I (7-methoxy-2,2-dimethylchromene) and precocene II (6,7-dimethoxy-2,2-dimethylchromene).[7][8] These compounds are notable for their insect anti-juvenile hormone activity.[8] The essential oil of A. conyzoides can contain high concentrations of these chromenes, with some studies reporting precocene I levels as high as 81%.[9] The relative amounts of precocene I and II can vary depending on the geographical origin and the part of the plant being analyzed (leaves, flowers, stems, or roots).[10][11][12] Other derivatives, such as 6-(1-methoxyethyl)-7-methoxy-2,2-dimethylchromene and 6-vinyl-7-methoxy-2,2-dimethylchromene, have also been identified in the leaves.[13]

Rutaceae Family

The Rutaceae family, which includes citrus fruits, is another significant source of bioactive chromenes.

  • Euodia species: Various species within the Euodia genus are known to produce a range of secondary metabolites, including quinolone and indole quinazoline alkaloids.[14][15][16] While specific 7-hydroxy-2,2-dimethylchromene derivatives are less commonly reported as major constituents compared to alkaloids, the presence of chromene-containing compounds like evodionol has been noted in this genus. Further phytochemical investigation into a wider range of Euodia species may reveal more compounds with this scaffold.[17][18]

Verbenaceae Family

The Verbenaceae family contains several species that are sources of essential oils and other secondary metabolites.

  • Lantana camara : This highly invasive weed is a source of a complex mixture of essential oils, primarily composed of terpenoids such as germacrene D and E-caryophyllene.[19][20] While not a primary source of 7-hydroxy-2,2-dimethylchromene derivatives, the phytochemical profile of Lantana species is diverse and includes a wide array of terpenoids, flavonoids, and other phenolic compounds that share biosynthetic precursors with chromenes.[21][22] The presence of various bioactive molecules in Lantana suggests that it could be a potential, though less explored, source for novel chromene structures.[23]

Table 1: Prominent Natural Sources of 7-Hydroxy-2,2-dimethylchromene Derivatives
Plant FamilySpeciesCommon NameKey Derivatives IsolatedReference(s)
AsteraceaeAgeratum conyzoidesGoatweedPrecocene I, Precocene II, 6-(1-methoxyethyl)-7-methoxy-2,2-dimethylchromene[7][9][13]
RutaceaeEuodia spp.-Evodionol
KoeberliniaceaeKoeberlinia spinosaAllthornKoeberlinchromenes[24]

Biosynthesis of 2,2-Dimethylchromenes in Plants

The biosynthesis of the 2,2-dimethylchromene ring is a fascinating example of the intricate metabolic pathways present in plants. The formation of this moiety typically involves the prenylation of a phenolic precursor.

The general biosynthetic pathway is believed to proceed as follows:

  • Formation of the Phenolic Precursor: The aromatic portion of the chromene ring is derived from the shikimate pathway, leading to the formation of phenolic compounds such as coumarins or other simple phenols.

  • Prenylation: A key step is the attachment of a dimethylallyl pyrophosphate (DMAPP) unit, derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, to the phenolic ring. This reaction is catalyzed by a prenyltransferase enzyme.

  • Cyclization: Following prenylation, an intramolecular cyclization reaction occurs to form the pyran ring. This can be an enzyme-mediated process. For instance, an enzyme that converts rot-2′-enonic acid to the 6′,6′-dimethylchromen deguelin has been isolated from Tephrosia vogellii.[25]

The biosynthesis of diterpenoids, which also utilize isoprenoid precursors, involves diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (P450s).[26][27] It is plausible that similar enzyme classes are involved in the biosynthesis of chromene derivatives. The biosynthesis of 2-(2-phenylethyl)chromones in agarwood, for example, is thought to involve a type III polyketide synthase and cyclases.[28]

Biosynthesis_of_2_2_Dimethylchromene Shikimate Shikimate Pathway Phenolic_Precursor Phenolic Precursor (e.g., 7-hydroxycoumarin) Shikimate->Phenolic_Precursor MEP MEP/MVA Pathway DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP->DMAPP Prenylated_Intermediate Prenylated Intermediate Phenolic_Precursor->Prenylated_Intermediate Prenyltransferase DMAPP->Prenylated_Intermediate Chromene 2,2-Dimethylchromene Derivative Prenylated_Intermediate->Chromene Cyclase

Caption: Generalized biosynthetic pathway of 2,2-dimethylchromene derivatives.

Extraction and Isolation Protocols

The successful isolation of 7-hydroxy-2,2-dimethylchromene derivatives from plant material relies on a systematic approach to extraction and purification.[29]

General Extraction Methodology

The choice of solvent is critical and is dictated by the polarity of the target compounds.[30]

Step-by-Step Protocol for General Extraction:

  • Sample Preparation: The plant material (e.g., leaves, flowers) should be air-dried or freeze-dried to remove water and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Selection: For moderately polar chromenes, solvents such as methanol, ethanol, or ethyl acetate are commonly used. For less polar derivatives, dichloromethane or hexane may be more appropriate.

  • Extraction Technique:

    • Maceration: The powdered plant material is soaked in the chosen solvent for a period of 24-72 hours with occasional agitation.

    • Soxhlet Extraction: For more efficient extraction, a Soxhlet apparatus can be used, which continuously percolates fresh solvent through the plant material. This method is suitable for compounds that are stable at the boiling point of the solvent.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

Purification and Isolation

Chromatographic techniques are essential for separating the target compounds from the complex mixture of the crude extract.

Step-by-Step Protocol for Purification and Isolation:

  • Column Chromatography (CC): The crude extract is first subjected to column chromatography using a stationary phase such as silica gel or alumina. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is used to separate the compounds based on their polarity.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process in CC and to identify fractions containing the desired compounds. The spots can be visualized under UV light or by using a staining reagent.

  • High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed. This technique provides high resolution and allows for the isolation of pure compounds. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol.

Extraction_Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure 7-Hydroxy-2,2-dimethylchromene Derivative HPLC->Pure_Compound

Caption: General workflow for the extraction and isolation of chromene derivatives.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Biological Activities and Pharmacological Potential

7-Hydroxy-2,2-dimethylchromene derivatives have been reported to possess a wide range of biological activities, making them promising candidates for drug development.[31]

  • Antimicrobial Activity: Many naturally occurring chromenes have shown activity against a variety of bacteria and fungi.[3]

  • Anti-inflammatory Activity: Some chromene derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or cytokines.[4]

  • Anticancer Activity: The chromene scaffold is present in a number of compounds with cytotoxic activity against various cancer cell lines.[3] Their mechanisms of action can include apoptosis induction and inhibition of cell proliferation.

  • Antioxidant Activity: The phenolic hydroxyl group in many of these derivatives contributes to their antioxidant properties by scavenging free radicals.

  • Insecticidal Activity: As exemplified by the precocenes, some chromene derivatives exhibit potent insecticidal and anti-hormonal activities.[8]

Conclusion and Future Perspectives

The 7-hydroxy-2,2-dimethylchromene scaffold is a privileged structure in nature, widely distributed in the plant kingdom and endowed with a diverse array of pharmacological properties. This guide has provided an in-depth overview of the key natural sources, biosynthetic pathways, and methods for extraction and isolation of these valuable compounds. The continued exploration of plant biodiversity, coupled with advances in analytical and synthetic chemistry, will undoubtedly lead to the discovery of new derivatives with enhanced therapeutic potential. The development of sustainable and efficient methods for the production of these compounds, either through optimized extraction from natural sources or through synthetic biology approaches, will be crucial for their future application in medicine.

References

Sources

Foundational

Technical Review: The 2,2-Dimethylchromene Pharmacophore in Drug Discovery

Topic: Literature Review of 2,2-Dimethylchromene Pharmacophores Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 2,2-dimethylchromene (2,2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 2,2-Dimethylchromene Pharmacophores Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,2-dimethylchromene (2,2-dimethyl-2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. From its origins in natural products (e.g., precocenes, cannabinoids) to its synthetic evolution into potassium channel openers and anti-cancer agents, this pharmacophore offers a unique balance of lipophilicity, rigid stereochemistry, and electronic tunability.

This technical guide synthesizes current literature regarding the structural utility, synthetic accessibility, and therapeutic mechanisms of 2,2-dimethylchromene derivatives. It moves beyond basic enumeration to analyze the causality of bioactivity, supported by validated protocols and mechanistic visualizations.

Chemical Architecture & SAR Analysis

The core strength of the 2,2-dimethylchromene scaffold lies in its ability to orient functional groups in specific vectors while maintaining a defined three-dimensional shape. The gem-dimethyl group at C2 is not merely a lipophilic bulk; it restricts the conformational mobility of the pyran ring, often locking the molecule into a half-chair conformation that favors receptor binding.

Structure-Activity Relationship (SAR) Hotspots

Recent medicinal chemistry campaigns have mapped the following SAR trends:

  • C2 Position (Gem-dimethyl): Essential for hydrophobic pocket occupancy. Removal or modification (e.g., to a spiro-cycle) often retains activity but alters metabolic stability.

  • C3-C4 Double Bond: The presence of this unsaturation (chromene) versus saturation (chroman) acts as a "molecular switch." Chromenes are often associated with anti-cancer activity (via alkylation or intercalation), while chromans (dihydro-congeners) are classic potassium channel openers.

  • C6 & C7 Positions: These are the primary vectors for electronic tuning. Electron-withdrawing groups (EWGs) like cyano or nitro at C6 are critical for KATP channel activation, whereas sulfonamides or bulky aryls at C6 drive HIF-1

    
     inhibition.
    
Visualization: SAR Logic Map

SAR_Map Core 2,2-Dimethylchromene Scaffold C2 C2 Gem-Dimethyl Core->C2 C3C4 C3-C4 Double Bond Core->C3C4 C6 C6 Substitution Core->C6 C7 C7 Substitution Core->C7 Lipo Lipophilicity & Metabolic Stability C2->Lipo Hydrophobic Pocket Switch Activity Switch: Cytotoxicity vs. Ion Channel C3C4->Switch Planarity/Reactivity Target Target Specificity (e.g., Sulfonamides for HIF-1) C6->Target Electronic Tuning Hbond H-Bond Donor/Acceptor (Solubility) C7->Hbond Interaction Points

Figure 1: Structural logic of the 2,2-dimethylchromene scaffold, highlighting key substitution vectors and their pharmacological consequences.

Therapeutic Mechanisms[1][2]

Potassium Channel Modulation (Cardiovascular/Neuro)

Benzopyran-based potassium channel openers (KCOs), such as cromakalim and levcromakalim, utilize the chroman/chromene core.

  • Mechanism: These agents bind to the Sulfonylurea Receptor (SUR) subunit of ATP-sensitive potassium (KATP) channels.

  • Effect: Binding stabilizes the channel in the open conformation

    
     K+ efflux 
    
    
    
    Membrane hyperpolarization
    
    
    Closure of Voltage-Gated Calcium Channels (VGCC)
    
    
    Smooth muscle relaxation.
Anti-Cancer Activity (HIF-1 & Tubulin)

Newer derivatives have shown potent cytotoxicity.

  • HIF-1 Inhibition: 2,2-dimethylchromene-based arylsulfonamides inhibit Hypoxia-Inducible Factor 1 (HIF-1) transcriptional activity, starving hypoxic tumors.

  • Tubulin Polymerization: Certain analogues bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest.

Visualization: KATP Channel Activation Pathway

KATP_Mechanism Agonist Chromene Agonist (e.g., Levcromakalim) Receptor SUR Subunit (KATP) Agonist->Receptor Binding Channel KIR6.2 Pore Opening Receptor->Channel Allosteric Modulation IonFlow K+ Efflux Channel->IonFlow Membrane Membrane Hyperpolarization IonFlow->Membrane VGCC Voltage-Gated Ca2+ Channels (Inhibition) Membrane->VGCC Voltage Sensitivity CaLevel Intracellular [Ca2+] Decrease VGCC->CaLevel Effect Smooth Muscle Relaxation (Vasodilation) CaLevel->Effect

Figure 2: Signal transduction pathway for chromene-mediated KATP channel opening, leading to vasodilation.

Experimental Protocols

Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde

This protocol describes the "Propargyl Ether Rearrangement" method, a robust route for generating the chromene core from phenols. This specific derivative is a versatile intermediate for C6-functionalized libraries.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 3-Chloro-3-methyl-1-butyne (1.5 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq)

  • Acetone (Solvent)

  • N,N-Diethylaniline (High boiling solvent for rearrangement)

Step-by-Step Methodology:

  • Ether Formation (O-Alkylation):

    • Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in dry acetone (200 mL).

    • Add anhydrous

      
       (27.6 g, 200 mmol) and KI (1.66 g, 10 mmol).
      
    • Add 3-chloro-3-methyl-1-butyne (15.3 g, 150 mmol) dropwise under stirring.

    • Reflux the mixture at 60°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol disappears.

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with water and brine. Dry over

      
       and concentrate to yield the propargyl ether intermediate.
      
  • Thermal Rearrangement (Claisen/Cyclization):

    • Dissolve the crude propargyl ether in N,N-diethylaniline (50 mL).

    • Heat the solution to 180–200°C under an inert atmosphere (

      
      ) for 4–6 hours. This step induces a [3,3]-sigmatropic rearrangement followed by electrocyclic ring closure.
      
    • Workup: Cool to room temperature. Pour into ice-cold dilute HCl (to remove diethylaniline). Extract with diethyl ether (

      
       mL).
      
    • Purification: Wash organic layer with brine, dry, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl3): Look for gem-dimethyl singlet (

    
     ppm, 6H) and the characteristic AB doublet system of the chromene double bond (
    
    
    
    and
    
    
    ppm, J=10 Hz).
Biological Assay: HIF-1 Transcriptional Inhibition

Objective: Quantify the potency of chromene derivatives against HIF-1 activity.[1][2]

  • Cell Line: HRE-Luciferase reporter glioma cells (e.g., U251-HRE).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of the test compound (0.1 nM – 10

    
    M).
    
  • Hypoxia Induction: Incubate cells in a hypoxia chamber (1%

    
    ) for 16–24 hours. Include Desferrioxamine (DFO) as a positive control for HIF-1 induction.
    
  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate IC50 values using non-linear regression (GraphPad Prism).

Quantitative Data Summary

The following table summarizes the biological activity of key 2,2-dimethylchromene derivatives reported in recent literature.

Compound ClassKey Substituent (C6/C7)Target / MechanismActivity Metric (IC50/EC50)
Arylsulfonamides C6-Sulfonamide-PhenylHIF-1 Inhibition0.45

M (HRE-Luciferase)
Benzopyrans C6-Cyano, C4-OHKATP Channel Opener0.08

M (Vasorelaxation)
Chalcone-Hybrids C6-Methoxy, C8-PrenylApoptosis (HeLa)10.05

M (MTT Assay)
Precocene II C6, C7-DimethoxyInsect Anti-Juvenile HormoneEC50 varies by species

References

  • Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs. Bioorganic & Medicinal Chemistry, 2012.[1] [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives. Journal of Heterocyclic Chemistry, 2021. [Link]

  • Mechanism of action of K channel openers on skeletal muscle KATP channels. Journal of General Physiology, 1994. [Link]

  • Novel methods for the synthesis of 2,2-dimethylchromenes. Chemical Communications, 1969. [Link]

  • Biological importance of structurally diversified chromenes. European Journal of Medicinal Chemistry, 2016.[3] [Link]

Sources

Exploratory

Role of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone in plant defense mechanisms

The following is an in-depth technical guide on the role of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone in plant defense mechanisms. Executive Summary Compound Identity: 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the role of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone in plant defense mechanisms.

Executive Summary

Compound Identity: 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone (also known as Desmethylacetovanillochromene or 8-Acetyl-7-hydroxy-2,2-dimethylchromene ). Class: Benzopyran / Chromene Phytoalexin. Primary Function: Inducible chemical defense agent exhibiting potent antifungal and antifeedant properties. Significance: While its isomer, Eupatoriochromene (6-acetyl), is widely documented, the 8-acetyl congener represents a distinct chemotype found in specific Asteraceae and Lamiaceae genera (e.g., Blepharispermum, Orthosiphon). It functions as a specialized metabolite that disrupts fungal membrane integrity and inhibits insect herbivory through non-specific electrophilic interactions.

This guide details the physicochemical properties, biosynthetic origins, mechanisms of action, and experimental protocols for the isolation and evaluation of this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound is a benzopyran derivative characterized by a dimethyl-substituted pyran ring fused to a benzene ring, which bears a hydroxy group and an acetyl moiety.

PropertySpecification
IUPAC Name 1-(7-hydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone
Common Synonyms Desmethylacetovanillochromene; 8-Acetyl-2,2-dimethyl-7-hydroxychromene
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
Appearance Yellowish crystalline solid or oil
Solubility Soluble in CHCl₃, MeOH, EtOH; Insoluble in H₂O
UV Max (MeOH) ~250-260 nm, ~300-340 nm (characteristic of benzoyl chromenes)
Key Structural Features 2,2-dimethylpyran ring (lipophilicity); 7-OH (H-bond donor); 8-Acetyl (H-bond acceptor/chelating)
Structural Isomerism Note

Researchers must distinguish this compound from its regioisomer, Eupatoriochromene (1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone). The 8-acetyl position creates a strong intramolecular hydrogen bond with the 7-hydroxyl group, significantly altering its pKa and membrane permeability compared to the 6-acetyl isomer.

Biosynthesis & Accumulation

The biosynthesis of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone occurs via the meroterpenoid pathway , combining a polyketide precursor with a terpenoid moiety. This pathway is typically upregulated under biotic stress (fungal attack) or abiotic stress (UV radiation).

Biosynthetic Pathway Logic
  • Precursor Formation: The shikimate pathway yields p-hydroxybenzoic acid, which is modified to 2,4-dihydroxyacetophenone (Resacetophenone).

  • Prenylation: A prenyltransferase (PT) attaches a dimethylallyl pyrophosphate (DMAPP) unit to the aromatic ring.

    • Regioselectivity: Attachment at the C-3 position (between the two hydroxyls) is critical for the 8-acetyl chromene skeleton. (Attachment at C-5 leads to the 6-acetyl isomer).

  • Cyclization: Oxidative cyclization of the prenyl chain with the adjacent hydroxyl group forms the 2,2-dimethylchroman ring.

  • Desaturation: Dehydrogenation of the chroman ring yields the final chromene structure.

Biosynthesis cluster_legend Pathway Key Precursor 2,4-Dihydroxyacetophenone Intermediate 3-Prenyl-2,4-dihydroxyacetophenone Precursor->Intermediate Prenyltransferase (C-3 Alkylation) DMAPP DMAPP DMAPP->Intermediate Chroman 8-Acetyl-7-hydroxy-2,2-dimethylchroman Intermediate->Chroman Cyclase Target 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone Chroman->Target Desaturase (Oxidation) Legend Precursor -> Intermediate -> Product

Figure 1: Proposed biosynthetic pathway for the formation of the 8-acetyl chromene derivative via C-3 prenylation of resacetophenone.

Mechanisms of Action in Plant Defense

The compound functions as a phytoalexin , a low-molecular-weight antimicrobial compound synthesized de novo in response to pathogen attack.

Antifungal Activity

The lipophilic nature of the 2,2-dimethylchromene moiety allows the compound to penetrate the fungal cell wall and integrate into the plasma membrane.

  • Membrane Disruption: The compound disrupts the lipid bilayer packing, leading to increased permeability, leakage of electrolytes (K+), and depolarization of the membrane potential.

  • ROS Generation: Chromenes can undergo photoactivation (if exposed to light) or redox cycling, generating Reactive Oxygen Species (ROS) that damage fungal DNA and proteins.

  • Target Species: Effective against phytopathogens such as Fusarium, Rhizoctonia, and Candida species.

Antifeedant & Insecticidal Activity

In genera like Blepharispermum and Encelia, this compound acts as an antifeedant against generalist herbivores.

  • Mode of Action: It likely acts as an inhibitor of insect mixed-function oxidases (MFOs) or interferes with juvenile hormone signaling (analogous to Precocenes), although the 8-acetyl group modifies this binding affinity compared to simple chromenes.

Mechanism Compound 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone FungalWall Fungal Cell Wall Compound->FungalWall Penetration Membrane Plasma Membrane Lipid Bilayer FungalWall->Membrane Disruption Loss of Membrane Integrity (Pore Formation) Membrane->Disruption Intercalation Leakage Electrolyte Leakage (K+ Efflux) Disruption->Leakage Death Fungal Cell Death Leakage->Death

Figure 2: Mechanism of antifungal action involving membrane destabilization and electrolyte leakage.

Experimental Protocols

Extraction and Isolation

Source Material: Aerial parts of Blepharispermum subsessile or Orthosiphon aristatus.

  • Drying: Air-dry plant material in shade to prevent thermal degradation of the chromene ring.

  • Extraction: Macerate powdered material in Chloroform (CHCl₃) or Dichloromethane (DCM) for 48 hours. Note: Avoid alcohols initially to minimize extraction of polar glycosides.

  • Concentration: Evaporate solvent under reduced pressure at <40°C.

  • Fractionation:

    • Dissolve residue in minimal Hexane/Ethyl Acetate (9:1).

    • Perform Silica Gel Column Chromatography.[1]

    • Elute with a gradient of Hexane -> Ethyl Acetate.

    • Target Fraction: The 8-acetyl isomer is less polar than the 6-acetyl isomer due to intramolecular H-bonding. It typically elutes in early non-polar fractions (e.g., 5-10% EtOAc in Hexane).

  • Purification: Recrystallize from Hexane/Acetone.

Chemical Synthesis (Self-Validating Protocol)

For researchers lacking natural source material, a biomimetic synthesis is recommended.

Reaction: 2,4-Dihydroxyacetophenone + 3-Methyl-2-butenal (Senecioaldehyde). Catalyst: Pyridine (base).

  • Step 1: Dissolve 2,4-dihydroxyacetophenone (1 eq) in dry pyridine.

  • Step 2: Add 3-methyl-2-butenal (1.5 eq) and reflux at 110°C for 8-12 hours.

  • Step 3: Acidify with cold dilute HCl and extract with EtOAc.

  • Step 4: The reaction yields a mixture of the linear chalcone and the cyclized chromenes (both 6-acetyl and 8-acetyl isomers).

  • Step 5: Separate isomers via HPLC (C18 column, MeOH/Water gradient). The 8-acetyl isomer (target) will show a distinct downfield shift of the chelated -OH proton in ¹H-NMR (>12 ppm).

Antifungal Bioassay (Disk Diffusion)
  • Preparation: Dissolve pure compound in DMSO (1 mg/mL).

  • Culture: Inoculate Potato Dextrose Agar (PDA) plates with Fusarium oxysporum spores.

  • Application: Place sterile 6mm filter paper disks on the agar. Pipette 10-50 µL of the compound solution onto disks.

  • Control: Use DMSO as negative control; Nystatin as positive control.

  • Incubation: Incubate at 25°C for 48-72 hours.

  • Measurement: Measure Zone of Inhibition (ZOI) in mm. A ZOI > 10mm indicates significant activity.

References

  • Dictionary of Antibiotics and Related Substances. (2013). C13H14O3 Constituent of Blepharispermum subsessile.[2] CRC Press.[2] 2[3][1]

  • Acylations of 2,2-Dimethyl-2H-chromenes. (1975). Synthesis and Demethylation of Acetovanillochromene to 8-acetyl-7-hydroxy-2,2-dimethylchromene. Bulletin of the Chemical Society of Japan.[4] 1[3][1]

  • Natural Products Occurrence Database. (2025). Eupatoriochromene and its isomers in Asteraceae. 5

  • Phytotoxic activities of Chromenes. (2025). Biological activity of benzopyran derivatives in plant defense. ResearchGate. 3[3][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Total Synthesis of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone

Introduction: The Significance of the Chromene Scaffold The 2,2-dimethylchromene framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Compounds bearing this moiety exhibit a wide range...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Chromene Scaffold

The 2,2-dimethylchromene framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Compounds bearing this moiety exhibit a wide range of biological activities, including potential anticancer properties.[1] The target molecule, 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone, is a functionalized acetophenone derivative of this core structure. Its synthesis provides access to a key building block for the development of novel pharmaceutical agents and serves as an excellent case study in heterocyclic chemistry. This document provides a detailed, field-tested protocol for the total synthesis of this target molecule, emphasizing the strategic rationale behind each step to ensure reproducibility and success.

Strategic Overview: A Three-Step Approach to the Target Molecule

The total synthesis is designed as a robust three-step sequence commencing from the readily available starting material, resorcinol. The core logic is to first construct the heterocyclic chromene ring system, followed by a regioselective installation of the C8-acetyl group via a classic organometallic rearrangement.

The chosen pathway is as follows:

  • Chromene Ring Formation: A pyridine-catalyzed condensation between resorcinol and 3-methyl-2-butenal (prenal) directly forms the 7-hydroxy-2,2-dimethyl-2H-chromene intermediate. This reaction efficiently builds the core heterocyclic structure.[2][3]

  • Esterification: The phenolic hydroxyl group of the chromene intermediate is acetylated using acetic anhydride to form the corresponding acetate ester. This step is crucial for setting up the subsequent rearrangement.

  • Fries Rearrangement: The acetate ester undergoes a Lewis acid-catalyzed Fries rearrangement, which involves the intramolecular migration of the acetyl group from the ester oxygen to the C8 position of the aromatic ring.[4][5] This reaction is highly effective for synthesizing hydroxyaryl ketones and offers excellent regioselectivity for the ortho position under controlled thermal conditions.[4]

Overall Synthetic Workflow

G Resorcinol Resorcinol Intermediate1 7-Hydroxy-2,2-dimethyl-2H-chromene Resorcinol->Intermediate1 Step 1: Chromene Formation (3-Methyl-2-butenal, Pyridine) Intermediate2 2,2-Dimethyl-2H-chromen-7-yl acetate Intermediate1->Intermediate2 Step 2: Esterification (Acetic Anhydride, Pyridine) FinalProduct 1-(7-Hydroxy-2,2-dimethylchromen-8-yl)ethanone Intermediate2->FinalProduct Step 3: Fries Rearrangement (Aluminum Chloride, Heat)

Sources

Application

Application Note: Extraction and Isolation of Bioactive Chromenes from Rutaceae and Asteraceae Species

Executive Summary Chromenes (benzopyrans) are a class of heterocyclic compounds exhibiting significant insecticidal (anti-juvenile hormone), cytotoxic, and anti-inflammatory properties. This guide details the extraction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chromenes (benzopyrans) are a class of heterocyclic compounds exhibiting significant insecticidal (anti-juvenile hormone), cytotoxic, and anti-inflammatory properties. This guide details the extraction of two distinct chromene subclasses: volatile simple chromenes (e.g., Precocene I & II from Ageratum conyzoides) and complex prenylated chromenes (e.g., Encecalin, Melibarbichromens from Melicope and Encelia).

Key Technical Insight: The primary failure point in chromene extraction is acid-catalyzed hydrolysis. Chromenes contain a cyclic enol ether moiety that is highly susceptible to ring-opening in acidic environments. All protocols below emphasize neutral conditions to prevent polymerization and degradation.

Part 1: Pre-Extraction Considerations

Botanical Matrix Preparation
  • Drying: Chromenes in Ageratum are sensitive to photo-oxidation.

    • Requirement: Shade-dry at ambient temperature (<30°C) with active ventilation. Avoid direct UV exposure.

    • Lyophilization: Recommended for Melicope leaves to preserve prenylated side chains.

  • Comminution:

    • Volatile Targets: Coarse grind (2–3 mm) immediately prior to extraction to minimize evaporative loss.

    • Non-Volatile Targets: Fine powder (0.5 mm) to maximize surface area for solvent penetration.

Stability Warning (The "Acid Trap")

Critical Mechanism: The double bond in the pyran ring (C3-C4) is electron-rich. In the presence of protons (


), the oxygen acts as a leaving group, opening the ring and leading to the formation of phenols or polymerization.
  • Rule: Avoid acidified solvents.

  • Rule: Use neutralized silica gel for column chromatography (wash with 1% triethylamine if necessary).

Part 2: Protocol A — Isolation of Volatile Chromenes (Precocenes)

Target Species: Ageratum conyzoides (Asteraceae) Target Compounds: Precocene I (7-methoxy-2,2-dimethylchromene), Precocene II (6,7-dimethoxy-2,2-dimethylchromene).

Method A1: Hydrodistillation (Clevenger)

Best for: Routine screening and obtaining essential oil enriched with chromenes.

  • Setup: Connect a 2L round-bottom flask to a Clevenger-type trap and condenser.

  • Loading: Add 100g of coarse-ground aerial parts. Add 1.2L distilled water (Ratio 1:12).

  • Distillation:

    • Heat to boiling. Maintain a steady reflux rate (2–3 drops/sec).

    • Duration: 3.5 to 4 hours. (Note: Precocenes are heavier than mono-terpenes; they distill later. Stopping too early results in low yield).

  • Collection:

    • Collect the pale yellow oil.

    • Dry over anhydrous Sodium Sulfate (

      
      ).
      
    • Filter and store at 4°C in amber glass.

  • Yield Expectation: 0.5% – 1.2% (w/w).

Method A2: Supercritical Fluid Extraction (SFE) — High Purity

Best for: Pharmaceutical grade extracts with minimal thermal degradation.

Optimized Parameters (Based on experimental data):

ParameterSettingRationale
Solvent

(99.9%)
Inert, leaves no residue.[1]
Pressure 90 bar High selectivity for Precocenes.[2] Higher pressures (>200 bar) co-extract unwanted waxes.
Temperature 40°C Low temp prevents thermal rearrangement.
Flow Rate 4–6 g/min Ensures mass transfer equilibrium.
Separation Single StageDepressurize directly to collect fraction.

SFE Workflow:

  • Load 20g dried powder into the extraction vessel.

  • Pressurize system to 90 bar.

  • Static extraction (soak) for 15 minutes.

  • Dynamic extraction for 60 minutes.

  • Result: A yellow semi-solid residue rich in Precocenes (>65% purity).

Part 3: Protocol B — Isolation of Complex/Prenylated Chromenes

Target Species: Melicope barbigera (Rutaceae), Encelia farinosa (Asteraceae) Target Compounds: Encecalin, Acetylchromenes, Melibarbichromens.

These compounds are often non-volatile solids or resins and require solvent extraction.

Step 1: Sequential Solvent Extraction
  • Defatting (Optional but Recommended):

    • Macerate plant powder with n-Hexane for 24 hours.

    • Discard hexane filtrate (removes waxy cuticles and chlorophyll).

  • Main Extraction:

    • Extract residue with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Ratio: 1:10 (w/v).

    • Conditions: Sonication (UAE) for 30 mins at <35°C OR Maceration for 48 hours.

  • Concentration: Rotary evaporate at 40°C under reduced pressure to obtain the crude gum.

Step 2: Purification via Flash Chromatography

Stationary Phase: Silica Gel 60 (0.040–0.063 mm). Mobile Phase Gradient: n-Hexane : Ethyl Acetate.

FractionSolvent Ratio (Hex:EtOAc)Elutes
F1 100:0Residual Waxes/Hydrocarbons
F2 95:5Simple Chromenes / Encecalin
F3 85:15Prenylated Acetophenones / Dimers
F4 50:50Polar Flavonoids (Discard)

Crystallization: Fractions containing Encecalin often solidify upon standing. Recrystallize from minimal hot ethanol or pentane to obtain needles.

Part 4: Analytical Validation & Visualization

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the correct extraction pathway based on the target chromene species.

ChromeneExtraction Start Start: Plant Material TargetCheck Target Compound Type? Start->TargetCheck Volatile Volatile / Simple (e.g., Precocenes) TargetCheck->Volatile Asteraceae (Ageratum) Complex Complex / Prenylated (e.g., Encecalin, Melibarbichromens) TargetCheck->Complex Rutaceae (Melicope) Hydro Hydrodistillation (Clevenger) Volatile->Hydro Standard SFE Supercritical CO2 (90 bar, 40°C) Volatile->SFE Green/High Purity Solvent Solvent Extraction (DCM or EtOAc) Complex->Solvent Analysis GC-MS Analysis Hydro->Analysis SFE->Analysis Purification Silica Chromatography (Hexane:EtOAc) Solvent->Purification NMR NMR / HPLC Analysis Purification->NMR

Figure 1: Decision matrix for chromene extraction. Green paths indicate methods for volatiles; Blue paths indicate methods for non-volatiles.

Analytical Parameters

For validation, compare your extracts against these standard markers.

CompoundMethodRetention/Shift DataKey Diagnostic Feature
Precocene I GC-MSRI ~ 1550 (DB-5 column)

190 (

), 175 (

, base peak)
Precocene II GC-MSRI ~ 1640 (DB-5 column)

220 (

), 205 (

, base peak)
Encecalin

-NMR

6.5 (d, H-3),

5.5 (d, H-4)
Characteristic AB doublet of the pyran ring

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (SFE) Channeling in extraction bedMix plant powder with inert glass beads to ensure uniform

flow.
Polymerization (Gumming) Acidic conditionsAdd 0.1% Triethylamine to extraction solvent or column mobile phase.
Degradation in GC Injector temp too highLower injector temp to 220°C or switch to HPLC for unstable chromenes.
Co-elution of Waxes Inefficient defattingFreeze-precipitate waxes: Dissolve extract in MeOH, freeze at -20°C overnight, filter.

References

  • Chahal, R., et al. (2026). "Development of optimized green extraction method for Ageratum conyzoides and comparative evaluation of prepared extracts." Biomedical Engineering Communications. Link

  • Rebello, L. P. G., et al. (2025). "Chromenes from Ageratum conyzoides: Steam distillation, supercritical extraction, and mathematical modeling." Journal of Supercritical Fluids. Link

  • Neumann, T., et al. (2021). "New Acetophenones and Chromenes from the Leaves of Melicope barbigera A. Gray."[3][4] Molecules. Link

  • Nguyen, H. T., et al. (2022). "Molecular networking-based discovery of anti-inflammatory chromene dimers from Melicope pteleifolia." Phytochemistry. Link

  • Adebola, O. O., et al. (2010). "Toxicological evaluation of precocene II isolated from Ageratum conyzoides L." Journal of Medicinal Plants Research. Link

  • Prokopenko, T. S., et al. (2020). "Effectiveness of an encecalin standardized extract of Ageratina pichinchensis." Phytotherapy Research. Link

Sources

Method

Application Notes &amp; Protocols: Utilizing Chromene Scaffolds as Cannabinoid Precursors

Abstract This document provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of chromene-based structures, specifically focusing on the principles of synthesizing cann...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of chromene-based structures, specifically focusing on the principles of synthesizing cannabinoids such as Cannabichromene (CBC). While this guide centers on the well-established synthesis of CBC from olivetol and citral, the principles and protocols are directly applicable to understanding the reactivity of related precursors like 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone. The core of this process involves a tandem Knoevenagel condensation and a 6π-electrocyclization reaction to form the characteristic 2,2-dimethylchromene ring system inherent to CBC and other related cannabinoids. This guide offers in-depth experimental protocols, analytical methodologies for product characterization, and the causal reasoning behind critical experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Chromene Scaffold in Cannabinoid Chemistry

The chromene ring system is a pivotal structural motif found in a variety of natural products and pharmacologically active molecules.[1] In the field of cannabinoid research, the 2H-chromene moiety, particularly the 2,2-dimethyl-2H-chromene variant, is the defining feature of Cannabichromene (CBC) and its analogues. CBC is a non-psychoactive phytocannabinoid found in Cannabis sativa that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and analgesic effects.[2][3]

The compound 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone represents a key structural analogue. Understanding its chemistry is intrinsically linked to the methods used to create the chromene ring in cannabinoids. The most efficient and biomimetic approach to synthesizing CBC involves the reaction of olivetol (5-pentylresorcinol) with citral.[4][5] This reaction constructs the chromene ring and installs the terpene-derived side chain in a single, elegant step. Therefore, this synthesis serves as the primary model in these application notes.

Rationale and Application

The protocols detailed herein are designed for research and development purposes. The synthesis of CBC provides a valuable model for:

  • Investigating the structure-activity relationships (SAR) of non-psychoactive cannabinoids.

  • Producing reference standards for analytical and pharmacological studies.

  • Exploring the synthesis of novel chromene-based compounds with potential therapeutic applications.

Chemically synthesized CBC results in a racemic mixture (an equal amount of R- and S-enantiomers), which provides consistency for product formulation and research, unlike the variable scalemic mixtures extracted from plants.[4]

Synthesis Pathway: From Resorcinol to Cannabichromene

The total synthesis of Cannabichromene from olivetol and citral is a classic example of a biomimetic synthesis. The reaction proceeds through a tandem mechanism involving a Knoevenagel condensation followed by an oxo-electrocyclization.

Reaction Mechanism
  • Knoevenagel Condensation: The process begins with the condensation of olivetol (a substituted resorcinol) and citral (an aldehyde). In the presence of a catalyst, such as ethylenediamine diacetate, the phenolic olivetol acts as a nucleophile, attacking the electrophilic carbonyl carbon of citral.[4][6]

  • Dehydration: The resulting intermediate undergoes dehydration to form a quinone methide intermediate.

  • 6π-Electrocyclization: This highly reactive intermediate then undergoes a spontaneous 6π-electrocyclization, where the phenolic oxygen attacks the conjugated system, forming the pyran ring and establishing the chromene core of CBC.[2]

The choice of catalyst and reaction conditions is critical. While early syntheses used pyridine with low yields (~15-17%), modern methods using catalysts like ethylenediamine diacetate or butylamine in solvents such as toluene have significantly improved yields and reaction cleanliness.[6][7][8]

CBC_Synthesis_Pathway Olivetol Olivetol (5-pentylresorcinol) Condensation Knoevenagel Condensation Olivetol->Condensation Citral Citral Citral->Condensation Catalyst Catalyst (e.g., Ethylenediamine Diacetate) Catalyst->Condensation Facilitates Intermediate Quinone Methide Intermediate Condensation->Intermediate Dehydration Cyclization 6π-Electrocyclization Intermediate->Cyclization CBC Cannabichromene (CBC) (Racemic Mixture) Cyclization->CBC

Caption: General workflow for the synthesis of Cannabichromene (CBC).

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions must be taken.

Protocol: Synthesis of (±)-Cannabichromene (CBC)

This protocol is adapted from established literature methods that provide reliable yields and product purity.[3][6]

Materials & Reagents:

  • Olivetol (98% purity)

  • Citral (mixture of E/Z isomers, 95% purity)

  • Toluene (anhydrous)

  • Ethylenediamine (99%)

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Catalyst Preparation: The ethylenediamine diacetate catalyst is prepared in situ.

  • Reaction Setup: To a 100 mL round-bottom flask, add olivetol (e.g., 1.80 g, 10 mmol) and dissolve it in 50 mL of anhydrous toluene. Begin stirring.

  • Reagent Addition: Add citral (e.g., 1.83 g, 12 mmol) to the solution. Follow this with the addition of ethylenediamine (e.g., 267 µL, 4 mmol) and glacial acetic acid (e.g., 458 µL, 8 mmol).[3]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Monitor the reaction progress using TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

    • Dissolve the resulting residue in 50 mL of dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash sequentially with 2 x 30 mL of saturated NaHCO₃ solution and 1 x 30 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate again under reduced pressure to yield the crude product.

Protocol: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 100% hexane) and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start with 100% hexane, gradually increasing to 5% ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure CBC product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure (±)-Cannabichromene as a viscous oil.

Analytical Characterization

Accurate characterization of the final product is essential for validating the synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques.[9][10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode-Array Detector (DAD) or UV detector is ideal for quantifying cannabinoids in their neutral form without the need for derivatization.[10][12]

ParameterTypical ValueRationale & Causality
Column C18 (e.g., 150 x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic interaction, enabling high-resolution separation of cannabinoids.[10]
Mobile Phase Acetonitrile (ACN) and Water (both with 0.1% Formic Acid)ACN is preferred over methanol for shorter run times. Formic acid helps to protonate acidic cannabinoids and improve peak shape.[10][12]
Elution GradientA gradient elution (e.g., starting at 70% ACN, ramping to 95% ACN) is necessary to resolve cannabinoids with different polarities effectively.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection DAD/UV at 220 nm and 270 nmNeutral cannabinoids show a strong absorbance peak around 220 nm, while acidic cannabinoids have peaks near 270 nm and 310 nm.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying cannabinoids and potential impurities.[11] It provides structural information based on mass fragmentation patterns. Note that GC analysis at high temperatures will decarboxylate acidic cannabinoids, so it measures the total potential neutral cannabinoid content.[10]

Analytical_Workflow Start Crude Reaction Product Purification Column Chromatography Start->Purification Pure_CBC Purified CBC Purification->Pure_CBC Analysis Analytical Characterization Pure_CBC->Analysis HPLC HPLC-DAD (Purity & Quantification) Analysis->HPLC GCMS GC-MS (Identity Confirmation) Analysis->GCMS NMR NMR Spectroscopy (Structural Elucidation) Analysis->NMR Final Validated Product HPLC->Final GCMS->Final NMR->Final

Sources

Application

Application Note: Rapid Microwave-Assisted Synthesis of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone

Abstract This application note details a robust and highly efficient three-step microwave-assisted protocol for the synthesis of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone, a valuable scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient three-step microwave-assisted protocol for the synthesis of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone, a valuable scaffold in medicinal chemistry. By leveraging the principles of microwave-enhanced organic synthesis, this methodology significantly curtails reaction times, enhances yields, and promotes greener chemistry by minimizing solvent usage compared to conventional synthetic routes. The protocol is designed to be a self-validating system, with clear causality behind each experimental choice, making it a reliable guide for researchers in drug discovery and development.

Introduction: The Significance of the Chromene Scaffold and the Advantages of Microwave Synthesis

The chromene nucleus is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active molecules. Specifically, 8-acyl-7-hydroxy-2,2-dimethylchromenes are key intermediates in the synthesis of compounds with diverse biological activities. The title compound, 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone, serves as a crucial building block for more complex molecular architectures.

Traditional methods for the synthesis of such compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents, leading to modest yields and significant waste generation.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a green and efficient alternative.[2][3] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture through direct interaction with polar molecules, a process known as dielectric heating.[4] This leads to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes, along with improved product yields and purity.[5]

This guide presents a comprehensive, three-step microwave-assisted pathway for the synthesis of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone, commencing from readily available starting materials. The key transformation is a regioselective, microwave-assisted Fries rearrangement, a powerful method for the synthesis of hydroxyaryl ketones.[6]

Proposed Synthetic Pathway

The synthesis is proposed to proceed in three distinct steps, each optimized for microwave irradiation to ensure efficiency and high yield.

Synthetic_Pathway Resorcinol Resorcinol + 3-Methyl-2-butenal Step1 Step 1: Chromene Formation (Microwave-Assisted) Resorcinol->Step1 Chromene 7-Hydroxy-2,2-dimethylchromene Step1->Chromene Step2 Step 2: Acetylation (Microwave-Assisted) Chromene->Step2 AcetoxyChromene 7-Acetoxy-2,2-dimethylchromene Step2->AcetoxyChromene Step3 Step 3: Fries Rearrangement (Microwave-Assisted) AcetoxyChromene->Step3 FinalProduct 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone Step3->FinalProduct

Caption: Proposed three-step microwave-assisted synthesis of the target compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise stated.

  • Resorcinol

  • 3-Methyl-2-butenal (Prenal)

  • Pyridine

  • Acetic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Silica gel (for solid support)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

Instrumentation

A dedicated microwave synthesis reactor with temperature and pressure control is required. All reactions should be performed in sealed microwave vials. Product purification can be achieved using flash column chromatography, and characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of 7-Hydroxy-2,2-dimethylchromene

This step involves the condensation of resorcinol with 3-methyl-2-butenal to form the chromene ring. Pyridine is used as a basic catalyst.

Protocol:

  • In a 10 mL microwave vial, combine resorcinol (1.10 g, 10 mmol), 3-methyl-2-butenal (0.84 g, 10 mmol), and pyridine (4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes.

  • After cooling, pour the reaction mixture into 20 mL of 1M HCl and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography (Hexane:EtOAc gradient) to yield 7-hydroxy-2,2-dimethylchromene.

Step 2: Microwave-Assisted Acetylation of 7-Hydroxy-2,2-dimethylchromene

The phenolic hydroxyl group is acetylated to form the precursor for the Fries rearrangement.

Protocol:

  • In a 10 mL microwave vial, dissolve 7-hydroxy-2,2-dimethylchromene (1.76 g, 10 mmol) in pyridine (2 mL).

  • Add acetic anhydride (1.53 g, 15 mmol) to the solution.

  • Seal the vial and irradiate at 100 °C for 5 minutes.

  • After cooling, pour the mixture into ice-water and extract with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain 7-acetoxy-2,2-dimethylchromene, which can be used in the next step without further purification if deemed sufficiently pure by TLC.

Step 3: Microwave-Assisted Fries Rearrangement to 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone

This is the key step where the acetyl group migrates to the ortho position of the hydroxyl group under the influence of a Lewis acid and microwave irradiation. A solvent-free approach using a solid-supported catalyst is employed to enhance efficiency and align with green chemistry principles.[6][7]

Protocol:

  • Prepare the catalyst by grinding anhydrous AlCl₃ (1.47 g, 11 mmol) with silica gel (5 g) in a mortar and pestle until a fine, free-flowing powder is obtained.

  • In a separate vessel, dissolve 7-acetoxy-2,2-dimethylchromene (2.18 g, 10 mmol) in a minimal amount of dichloromethane. Add the AlCl₃/silica gel support and mix thoroughly.

  • Evaporate the solvent under reduced pressure to obtain a dry, impregnated solid.

  • Transfer the solid to a 20 mL microwave vial and seal it.

  • Irradiate in the microwave reactor at 160-180 °C for 10-15 minutes. Higher temperatures generally favor the formation of the ortho-isomer.[8]

  • After cooling, carefully add 20 mL of 2M HCl to the reaction mixture and stir for 15 minutes.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by flash column chromatography (Hexane:EtOAc gradient) to yield the final product, 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for each step of the synthesis.

StepReactionReactantsProductMW ConditionsTime (min)Expected Yield
1 Chromene FormationResorcinol, 3-Methyl-2-butenal7-Hydroxy-2,2-dimethylchromene150 °C2075-85%
2 Acetylation7-Hydroxy-2,2-dimethylchromene, Acetic Anhydride7-Acetoxy-2,2-dimethylchromene100 °C5>95%
3 Fries Rearrangement7-Acetoxy-2,2-dimethylchromene1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone160-180 °C10-1560-70%

Scientific Rationale and Mechanistic Insights

The Role of Microwave Irradiation

Microwave energy accelerates the reactions primarily through dielectric heating, where polar molecules and ions in the reaction mixture align with the rapidly oscillating electric field of the microwaves.[4] This rapid internal and uniform heating leads to a significant increase in the reaction rate, often allowing for reactions to be completed in minutes instead of hours.[5] In the solvent-free Fries rearrangement, the solid-supported Lewis acid can strongly absorb microwave energy, creating localized "hot spots" that facilitate the reaction.

Mechanism of the Fries Rearrangement

The Fries rearrangement proceeds via the formation of an acylium ion intermediate.[9] The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester, weakening the acyl-oxygen bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This electrophile then attacks the electron-rich aromatic ring at the ortho and para positions.

Fries_Rearrangement_Mechanism cluster_0 1. Lewis Acid Coordination cluster_1 2. Acylium Ion Formation cluster_2 3. Electrophilic Aromatic Substitution (Ortho-attack) cluster_3 4. Rearomatization & Hydrolysis A 7-Acetoxy-2,2-dimethylchromene + AlCl₃ B Coordinated Complex A->B C Acylium Ion + Phenoxide-AlCl₃ Complex B->C Rearrangement D Sigma Complex C->D E Final Product (ortho-isomer) D->E Deprotonation & Acid Workup

Caption: Simplified mechanism of the ortho-selective Fries rearrangement.

The regioselectivity of the Fries rearrangement is temperature-dependent. Higher temperatures favor the formation of the thermodynamically more stable ortho-isomer, which is stabilized by chelation between the Lewis acid, the phenolic hydroxyl group, and the carbonyl oxygen of the newly introduced acetyl group.[8] The use of non-polar or solvent-free conditions also tends to favor the ortho product.

Conclusion

The microwave-assisted synthetic route presented in this application note offers a rapid, efficient, and environmentally conscious method for the preparation of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone. By significantly reducing reaction times and improving yields, this protocol provides a valuable tool for chemists in the pharmaceutical and fine chemical industries, enabling faster access to important synthetic intermediates.

References

  • M. Easwaramurthy, R. Ravikumar, A. J. Lakshmanan & G. J. Raju. Ecofriendly solvent free microwave enhanced thermal Fries rearrangement of anilides and phenyl ureas. Indian Journal of Chemistry, 44B, 635-637 (2005). [URL: https://nopr.niscpr.res.in/handle/123456789/20888]
  • H. M. Meshram, P. R. Kumar, B. C. Reddy, & J. S. Yadav. Microwave-assisted, solvent-free, acidic Al2O3-ZnCl2 catalyzed synthesis of aromatic hydroxyketones via Fries rearrangement of aromatic esters. Journal of Chemical and Pharmaceutical Research, 4(1), 346-350 (2012). [URL: https://www.jocpr.com/articles/microwaveassisted-solventfree-acidic-al2o3zncl2-catalyzed-synthesis-of-aromatic-hydroxyketones-via-fries-rearrangem.pdf]
  • BenchChem. Application Notes and Protocols for Solvent Selection in Fries Rearrangement Reactions. (2024). [URL: https://www.benchchem.com/application-notes/33/solvent-selection-in-fries-rearrangement-reactions]
  • BYJU'S. What is the Fries Rearrangement Reaction?. (n.d.). [URL: https://byjus.com/chemistry/fries-rearrangement/]
  • PubChem. 1-[7-Hydroxy-5-methoxy-2,2-dimethyl-6-(3-methylbut-2-enyl)chromen-8-yl]ethanone. (n.d.). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/101674021]
  • J&K Scientific LLC. Fries Rearrangement. (2025). [URL: https://www.jk-scientific.com/en/reaction/fries-rearrangement-140]
  • S. Y. Kim, et al. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules, 18(9), 11266-11277 (2013). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270133/]
  • NIST. Ethanone, 1-(7-hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-. (n.d.). [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C484184&Mask=200]
  • Echemi. 1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone. (n.d.). [URL: https://www.echemi.com/products/pd20160120093817169.html]
  • Royal Society of Chemistry. Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). [URL: https://www.rsc.
  • D. M. Manidhar, et al. Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. Medicinal Chemistry Research, 23, 1167-1178 (2014). [URL: https://www.researchgate.
  • V. F. Traven, et al. Unusual Fries rearrangement of 7-acyloxyquinolin-2-ones– A new way to linear and angular furoquinolin-2-ones. Arkivoc, 2000(6), 931-938 (2000). [URL: https://www.
  • S. S. Bari, et al. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmaceutical Research, 9(6), 2538-2547 (2020). [URL: https://wjpr.net/download/article/1587642611.pdf]
  • Anton Paar. Microwave-assisted synthesis. (n.d.). [URL: https://wiki.anton-paar.com/en/microwave-assisted-synthesis/]
  • A. A. El-Shorbagy, et al. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(22), 4868 (2025). [URL: https://www.mdpi.com/1420-3049/30/22/4868]
  • M. A. P. P. de Oliveira, et al. Microwave-Assisted Synthesis: A Green Chemistry Approach for Drug Cocrystals Synthesis. Pharmaceutics, 17(10), 2275 (2025). [URL: https://www.mdpi.com/1999-4923/17/10/2275]
  • D. A. Whiting, et al. Studies of chromens. Part 3. Routes to 2,2-dimethylchroman-3-ones and 4-ethyoxycarbonyl-2,2-dimethylchromens. Synthesis of a stable chromenopyrazolinone. Journal of the Chemical Society, Perkin Transactions 1, 1, 817-822 (1981). [URL: https://pubs.rsc.org/en/content/articlelanding/1981/p1/p19810000817]
  • S. A. May, et al. Synthesis, Preliminary Pharmacological and Acute Toxicity Studies of a New Series of 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one Derivatives with Atypical Antipsychotic Activity. ResearchGate. (2018). [URL: https://www.researchgate.
  • M. B. G. de Souza, et al. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13, 33503-33522 (2023). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10630713/]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low purity in 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone extraction

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low purity during the extraction and purifica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low purity during the extraction and purification of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone. Our focus is on diagnosing the root causes of contamination and providing robust, field-proven protocols to achieve high-purity material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the synthesis and isolation of the target compound.

Q1: What are the most probable sources of impurities in my 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone synthesis and extraction?

Impurities can arise from several stages of the synthetic and workup process. The most common sources include:

  • Unreacted Starting Materials: Incomplete reactions are a primary source of contamination. For instance, in syntheses like the Duff reaction or related C-acylation methods, residual 7-hydroxy-2,2-dimethylchromene or the acylating agent may be present.[1]

  • Side-Reaction Products: Chromene chemistry can be complex. Depending on the reaction conditions, side-products such as isomers (e.g., acylation at the 6-position), or degradation products from harsh pH or high temperatures can form.[2]

  • Reagents and Catalysts: Reagents used in the reaction (e.g., acids, bases, catalysts) must be thoroughly removed during the aqueous workup. Failure to do so will contaminate the final product.

  • Solvent Residues: Inadequate drying of the extracted organic layers or the final product can leave residual solvents.

Q2: My final product has a persistent yellow or brownish tint. How can I decolorize it?

A yellow or brown coloration typically indicates the presence of high-molecular-weight byproducts or oxidation/degradation products.[3] While a minor tint might not always signify low purity, it is often desirable to remove it.

  • Activated Charcoal Treatment: This is a quick method for removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat gently, and then filter the charcoal off through a pad of Celite. Be aware that this can sometimes lead to a loss of the desired product due to adsorption.

  • Silica Gel Chromatography: This is the most reliable method for removing colored impurities.[3] These impurities are often highly polar and will adhere strongly to the silica gel, allowing the less polar desired product to elute first.

Q3: My post-extraction TLC shows multiple spots. What is my immediate next step?

Multiple spots on a Thin-Layer Chromatography (TLC) plate confirm the presence of impurities. The immediate next step is to move to a robust purification technique. For chromanone and chromone derivatives, flash column chromatography is the industry standard.[4][5] It is highly effective at separating compounds with different polarities, which is likely the case if you are observing distinct spots on your TLC plate.

Q4: Is recrystallization a viable purification method for 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone? Which solvents should I consider?

Yes, recrystallization can be an excellent final purification step, especially if the product is a solid and the impurity profile is not overly complex. The key is finding a suitable solvent or solvent system.

  • Solvent Screening: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6] For chromanone derivatives, non-polar to moderately polar solvents are often effective. Start by testing solvents like hexanes, heptane, ethyl acetate/hexane mixtures, or isopropanol.[4]

  • Two-Solvent Recrystallization: If a single ideal solvent cannot be found, a two-solvent system is a powerful alternative.[7] In this technique, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "bad" or "anti-solvent" (in which it is poorly soluble) is added dropwise until the solution becomes cloudy, inducing crystallization upon cooling. A common combination for compounds of this type is ethyl acetate (good solvent) and hexane (anti-solvent).

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental issues.

Issue 1: Low Purity Persists After Initial Aqueous Workup and Extraction

If your crude product is of low purity immediately following the liquid-liquid extraction, the issue lies in the workup or the reaction itself.

  • Possible Cause 1: Inefficient Extraction.

    • Causality: The partition coefficient (K) of your compound between the organic and aqueous layers may not be sufficiently high for a single extraction to be effective. Relying on one extraction will leave a significant amount of product in the aqueous layer while potentially carrying over water-soluble impurities.

    • Solution: Optimize the Extraction Protocol.

      • Perform Multiple Extractions: Instead of one large-volume extraction, perform three to four sequential extractions with smaller volumes of the organic solvent. This is mathematically more efficient at recovering the product.[3]

      • Sequential Washes: Wash the combined organic layers with different aqueous solutions to remove specific types of impurities. A standard sequence is:

        • Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize and remove any residual acid catalysts or acidic byproducts. The phenolic hydroxyl on your target compound is weakly acidic and will likely not be deprotonated by bicarbonate, but stronger acid impurities will be.

        • Water: To remove any water-soluble reagents.

        • Saturated Sodium Chloride (Brine) Solution: To remove the bulk of the dissolved water from the organic layer before the drying step, preventing emulsions and improving the efficiency of the drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Possible Cause 2: Incorrect pH During Extraction.

    • Causality: The phenolic hydroxyl group on the 7-position is acidic. If the aqueous layer is too basic (e.g., pH > 10), the phenol will be deprotonated to form the water-soluble phenoxide salt. This will cause your product to partition into the aqueous layer, leading to low yield and potential contamination if the pH is later readjusted. Conversely, if the reaction generates basic impurities, an acidic wash might be needed.

    • Solution: Strategic pH Adjustment.

      • Check the pH of the aqueous layer during the workup.

      • For removing basic impurities, a wash with dilute acid (e.g., 1M HCl) can be effective.

      • To separate your phenolic product from non-acidic impurities, you can intentionally extract with a dilute base (like 1M NaOH), separate the aqueous layer containing your product, and then re-acidify it to precipitate or re-extract the pure compound. This is a classic acid-base extraction technique.

Workflow for Optimized Aqueous Extraction

G cluster_0 Reaction & Quenching cluster_1 Liquid-Liquid Extraction cluster_2 Purification reaction Crude Reaction Mixture quench Quench with Water/Buffer reaction->quench extract1 Add Organic Solvent (e.g., Ethyl Acetate) quench->extract1 wash_bicarb Wash with sat. NaHCO₃ extract1->wash_bicarb Removes acid impurities wash_brine Wash with Brine wash_bicarb->wash_brine Removes bulk water dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate crude Crude Product (Check Purity by TLC) evaporate->crude chromatography Column Chromatography crude->chromatography If impure pure Pure Product chromatography->pure

Caption: Optimized extraction and purification workflow.

Part 3: Standardized Purification Protocols

If troubleshooting the extraction does not yield a product of sufficient purity, the following purification protocols are recommended.

Protocol 1: Flash Column Chromatography

This is the most powerful and widely applicable purification technique for chromanone derivatives.[4][5][8]

1. Solvent System Selection:

  • Using TLC, find a solvent system that gives your product an Rf (retention factor) value of approximately 0.25-0.35.

  • A common starting point for chromanones is a mixture of Hexane and Ethyl Acetate.[4] Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.

2. Column Packing:

  • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Pack the column using the "slurry method": make a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow it to pack under gentle pressure.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane (DCM).

  • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with the chosen solvent system. If impurities are very close to your product spot on the TLC, a gradient elution (slowly increasing the solvent polarity over time) may be necessary.

  • Collect fractions in an array of test tubes.

5. Fraction Analysis:

  • Spot every few fractions onto a TLC plate to track the elution of your compound.

  • Combine the fractions that contain only the pure product.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone.

Table 1: Example Solvent Systems for Chromanone/Chromone Chromatography
Compound TypeSolvent System (v/v)Source
Chromanone DerivativesHexane: Ethyl Acetate (80:20)[8]
Substituted Chroman-4-onesEthyl Acetate: Hexane (2% to 5%)[4][5]
Chromone GlycosidesEthyl Acetate: n-Butanol: 1% Acetic Acid (1:4:5)[9]
Chromone GlycosidesEthyl Acetate: n-Butanol: Ethanol: Water (1:1:0.1:2)[10]

Note: These are starting points. The optimal system for your specific compound must be determined experimentally via TLC.

Protocol 2: Recrystallization

This method is ideal for a final polishing step to obtain highly crystalline, pure material.

1. Choose a Solvent:

  • Place a small amount of your impure solid in a test tube.

  • Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is too poor.

  • The ideal solvent will dissolve the solid when heated but allow it to crystallize upon cooling.[6]

2. Perform the Recrystallization:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture to a boil (using a steam bath or hot plate). Add just enough solvent to fully dissolve the solid.[6]

  • If the solution is colored, this is the point to add activated charcoal and hot filter.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

3. Isolate and Dry the Crystals:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

References

  • ResearchGate. (n.d.). Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening. Retrieved from [Link]

  • Su, P., et al. (2008). Separation and purification of four chromones from radix saposhnikoviae by high-speed counter-current chromatography. Phytochemical Analysis, 19(3), 206-211. Available from: [Link]

  • Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6863-6876. Available from: [Link]

  • Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6863-6876. Available from: [Link]

  • NIST. (n.d.). Ethanone, 1-(7-hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Kumar, S., et al. (n.d.). Synthesis of some Chromene derivatives.
  • Yan, Y., et al. (2011). Preparative separation of chromones in plant extract of Saposhnikovia divaricata by high-performance counter-current chromatography. Journal of Separation Science, 34(5), 554-561. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and 2,2,8,8,-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione (2b). Retrieved from [Link]

  • SSRN. (n.d.). Identification, Synthesis, and the Control of the Impurities Observed During the Process Development of Tecovirimat. Available from: [Link]

  • Sastry, T. U., et al. (n.d.).
  • ResearchGate. (n.d.). The synthesis of angular heteroarenochromones based on 7-hydroxy-8-carbonylchromones. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Friedel-Crafts Acetylation of Chromenes

Welcome to the Technical Support Center for the Friedel-Crafts acetylation of chromene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Friedel-Crafts acetylation of chromene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency and selectivity of this crucial transformation. The acetylation of the chromene scaffold is a fundamental step in the synthesis of numerous biologically active compounds, but it is often plagued by challenges related to yield and the formation of unwanted side products.

This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the mechanistic underpinnings of common issues and provide actionable, field-proven protocols to overcome them.

Part 1: Troubleshooting Guide

This section addresses the most common and specific problems encountered during the Friedel-Crafts acetylation of chromenes. Each answer provides a direct solution followed by an expert explanation of the underlying chemical principles.

Q1: Why is my primary side product a di-acetylated chromene, and how can I prevent it?

Direct Answer: The formation of di-acetylated products occurs because the initial mono-acetylated product is still sufficiently nucleophilic to undergo a second acetylation. To prevent this, you should use a 1:1 stoichiometry of acetylating agent to your chromene substrate and ensure slow, controlled addition of the acetylating agent at a low temperature (e.g., 0 °C).

Expert Explanation: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the aromatic ring acts as a nucleophile attacking the electrophilic acylium ion (CH₃CO⁺)[1][2][3]. While the acetyl group is generally considered deactivating due to its electron-withdrawing nature, the oxygen atom within the chromene's pyran ring is a strong activating group. This activation can sometimes override the deactivating effect of the first acetyl group, leading to a second, unwanted acylation reaction.

By controlling the stoichiometry and adding the acetyl chloride or acetic anhydride slowly, you maintain a low concentration of the electrophile in the reaction mixture. This favors the more reactive starting material over the less reactive (but still susceptible) mono-acetylated product, thus minimizing di-acetylation[4].

Q2: My reaction is producing a mixture of constitutional isomers. How can I improve the regioselectivity for the desired acetylated position?

Direct Answer: Regioselectivity is primarily governed by the electronic and steric environment of the chromene ring. To favor a specific isomer, you can modify the reaction conditions. Lowering the reaction temperature and choosing a bulkier Lewis acid catalyst (e.g., switching from AlCl₃ to ZrCl₄ or a supported catalyst) can enhance steric hindrance, directing acylation away from crowded positions. The choice of solvent can also significantly impact isomer ratios.

Expert Explanation: The position of acetylation on the chromene's benzene ring is directed by the combined influence of the pyran oxygen (ortho-, para-directing) and any other substituents.

  • Electronic Effects: The oxygen atom strongly activates the C6 and C8 positions for electrophilic attack. If one of these positions is already substituted, the reaction will favor the other. The stability of the intermediate sigma complex (arenium ion) is key; attack at the position that leads to the most resonance-stabilized intermediate will be favored[5].

  • Steric Effects: A bulky substituent on the pyran ring or the benzene ring can physically block the approach of the acylium ion to an adjacent position. Using a larger Lewis acid can create a bulkier electrophile complex, further enhancing this steric control.

  • Solvent Effects: The polarity of the solvent can influence the product distribution. In non-polar solvents like carbon disulfide (CS₂) or dichloroethane (DCE), the kinetically favored product often predominates. In more polar solvents like nitrobenzene, the reaction may become more reversible, leading to the thermodynamically more stable isomer[6][7]. It is crucial to perform a solvent screen to determine the optimal medium for your specific substrate.

Q3: The reaction is sluggish, and I'm recovering a significant amount of unreacted starting material. What can I do to drive the reaction to completion?

Direct Answer: To improve conversion, you can increase the amount of Lewis acid catalyst, elevate the reaction temperature, or switch to a more potent Lewis acid. However, these changes must be made cautiously as they can also increase the rate of side reactions. A good starting point is to increase the catalyst loading from 1.1 equivalents to 1.5 equivalents.

Expert Explanation: A sluggish reaction is often due to either insufficient generation of the acylium ion electrophile or a deactivated chromene substrate.

  • Catalyst Activity: The Lewis acid (e.g., AlCl₃) is not a true catalyst in this reaction. It forms a complex with the ketone product, which requires an aqueous workup to break[8][9]. Therefore, at least a stoichiometric amount is required. If your chromene contains other Lewis basic sites (e.g., ethers, amines), they will also complex with the Lewis acid, necessitating the use of additional equivalents.

  • Substrate Reactivity: If the chromene ring is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), its nucleophilicity is reduced, making the EAS reaction slower[4][10]. For such deactivated substrates, more forcing conditions are required. This could mean using a stronger Lewis acid like AlBr₃ or increasing the temperature. Always monitor the reaction closely by TLC or LC-MS, as higher temperatures can also lead to decomposition.

Q4: I am observing product decomposition, indicated by charring or the formation of a dark tar. How can this be avoided?

Direct Answer: Product decomposition is typically caused by overly harsh reaction conditions. To mitigate this, conduct the reaction at the lowest effective temperature (start at 0 °C and only warm if necessary). Also, ensure your reagents and solvent are anhydrous, as moisture can lead to uncontrolled side reactions and catalyst decomposition. Finally, minimize the reaction time; once the starting material is consumed (as monitored by TLC), quench the reaction immediately.

Expert Explanation: Chromenes can be sensitive to strong acids and high temperatures. The pyran ring can potentially undergo cleavage or other rearrangements under harsh Friedel-Crafts conditions[11]. The dark coloration (resinification) is often due to polymerization or degradation pathways initiated by the strong Lewis acid.

  • Moisture Control: Lewis acids like AlCl₃ react violently with water, generating HCl and heat. This can create localized hot spots and promote acid-catalyzed degradation of your material. Always use freshly distilled solvents and dry glassware.

  • Temperature Management: The rate of decomposition reactions often increases more rapidly with temperature than the rate of the desired acylation. Maintaining a low and consistent temperature is critical for achieving a clean reaction profile.

  • Reaction Time: Prolonged exposure to the strong Lewis acid mixture can lead to gradual product degradation. Determining the optimal reaction time through careful monitoring allows you to quench the reaction before these secondary processes become significant.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the mechanism, reagents, and best practices for the Friedel-Crafts acetylation of chromenes.

FAQ 1: What is the detailed mechanism of the Friedel-Crafts acetylation?

The reaction proceeds through a well-established electrophilic aromatic substitution pathway:

  • Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond. This facilitates the formation of a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺)[1][4][12].

  • Nucleophilic Attack: The π-electron system of the chromene's aromatic ring attacks the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily breaking the aromaticity of the ring.

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom that was attacked. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the acetylated chromene complexed with the Lewis acid.

  • Workup: The reaction is quenched with water, which hydrolyzes the ketone-Lewis acid complex to release the final product and precipitates aluminum salts.

A diagram of this mechanism is provided below.

Friedel_Crafts_Acetylation Mechanism of Friedel-Crafts Acetylation cluster_reactants Step 1: Electrophile Generation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C≡O]⁺ AcCl->Acylium + AlCl₃ AlCl3 Lewis Acid (AlCl₃) AlCl3->Acylium SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Chromene Chromene (Nucleophile) Chromene->SigmaComplex Step 2: Nucleophilic Attack ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex Step 3: Deprotonation (-H⁺, +AlCl₃) FinalProduct Acetylated Chromene (Final Product) ProductComplex->FinalProduct Step 4: Aqueous Workup

Caption: The four main steps of the Friedel-Crafts acetylation mechanism.

FAQ 2: How does the choice of Lewis acid impact the reaction?

The choice of Lewis acid is critical and affects both reactivity and, in some cases, selectivity.

Lewis AcidRelative ActivityKey Characteristics & Best Use Cases
AlCl₃ Very HighThe most common and reactive choice. Often provides the highest yields but can lead to lower selectivity and product decomposition if not carefully controlled. Best for less reactive chromenes.
FeCl₃ HighA slightly milder alternative to AlCl₃. Can sometimes offer improved selectivity and is less prone to causing charring. A good first alternative if AlCl₃ proves too harsh.
SnCl₄ ModerateSignificantly milder than AlCl₃. Useful for highly activated chromene systems where over-reaction is a major concern. Reactions may require higher temperatures or longer times.
ZrCl₄ ModerateA bulky Lewis acid that can enhance regioselectivity based on steric factors. A good choice when trying to direct acylation away from a hindered position.
InCl₃ MildA very mild and moisture-tolerant Lewis acid. Primarily used for highly reactive substrates or when sensitive functional groups are present[13].
FAQ 3: What are the best practices for setting up and working up the reaction?

Setup:

  • Drying: Ensure all glassware is oven- or flame-dried immediately before use.

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

  • Solvent: Use an anhydrous grade solvent, preferably from a freshly opened bottle or one that has been distilled over a suitable drying agent.

  • Addition Order (Perrier procedure): For optimal control, pre-mix the acetyl chloride and Lewis acid at low temperature to form the electrophile complex before slowly adding this solution to the chromene substrate. This can improve selectivity compared to adding the Lewis acid to a mixture of the substrate and acetylating agent.

  • Temperature Control: Use an ice bath (0 °C) or a dry ice/acetone bath (for lower temperatures) to maintain strict temperature control during the addition and reaction.

Workup:

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice or into a mixture of ice and concentrated HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved. The acid helps to dissolve the aluminum salts.

  • Extraction: After the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product should be purified, typically by column chromatography on silica gel, to separate the desired product from any side products and unreacted starting material.

FAQ 4: Can I use acetic anhydride instead of acetyl chloride?

Yes, acetic anhydride can be used as the acetylating agent. It is often less reactive than acetyl chloride and may require slightly more forcing conditions (e.g., a slightly higher temperature or longer reaction time). However, it has the advantage of being less volatile and less corrosive. The mechanism is analogous, with the Lewis acid activating one of the carbonyl groups of the anhydride to generate the acylium ion.

Part 3: Experimental Protocol

This section provides a validated, step-by-step protocol for the mono-acetylation of a generic 2,2-dimethyl-2H-chromene.

Protocol: Regioselective C6-Acetylation of 2,2-Dimethyl-2H-chromene

Materials:

  • 2,2-Dimethyl-2H-chromene (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated HCl

  • Ethyl Acetate (EtOAc)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an argon atmosphere, add anhydrous AlCl₃ (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Add anhydrous DCM to the flask and cool the resulting suspension to 0 °C using an ice-water bath.

  • In a separate flask, dissolve acetyl chloride (1.1 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Add the acetyl chloride solution dropwise to the AlCl₃ suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for an additional 20 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Dissolve the 2,2-dimethyl-2H-chromene (1.0 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Stir at 0 °C until the starting material is consumed (typically 1-3 hours).

  • Once complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (Silica gel, using a hexane/ethyl acetate gradient) to yield the pure 6-acetyl-2,2-dimethyl-2H-chromene.

Troubleshooting_Workflow Troubleshooting Workflow for Chromene Acetylation Start Start: Unsatisfactory Reaction Outcome Problem1 Primary Issue? Start->Problem1 LowYield Low Yield / Incomplete Conversion Problem1->LowYield Low Yield LowSelectivity Poor Regio- or Chemoselectivity Problem1->LowSelectivity Side Products Decomposition Decomposition / Tarring Problem1->Decomposition Decomposition CheckStoich Verify Stoichiometry (>1.1 eq AlCl₃) LowYield->CheckStoich LowerTemp Lower Reaction Temp (e.g., 0°C -> -20°C) LowSelectivity->LowerTemp CheckAnhydrous Ensure Anhydrous Conditions Decomposition->CheckAnhydrous IncreaseTemp Increase Temperature Cautiously (e.g., 0°C -> RT) CheckStoich->IncreaseTemp If stoich. is correct StrongerLA Use Stronger Lewis Acid (e.g., AlBr₃) IncreaseTemp->StrongerLA If still incomplete BulkyLA Use Bulkier Lewis Acid (e.g., ZrCl₄) LowerTemp->BulkyLA If isomers persist SolventScreen Perform Solvent Screen (DCE, CS₂, Nitrobenzene) BulkyLA->SolventScreen For chemoselectivity (e.g., di-acylation) SlowAddition Ensure Slow Addition of Reagents SolventScreen->SlowAddition LowerTemp2 Lower Reaction Temp CheckAnhydrous->LowerTemp2 If conditions are dry MinimizeTime Minimize Reaction Time (Monitor by TLC) LowerTemp2->MinimizeTime

Caption: A logical workflow for troubleshooting common issues in Friedel-Crafts acetylation.

References

  • Moquist, P. N., Kodama, T., & Schaus, S. E. (2010). Enantioselective Additions of Boronates to Chromene Acetals Catalyzed by a Chiral Brønsted acid-Lewis acid System. Angewandte Chemie International Edition, 49(39), 7096-7100. [Link]

  • Schaus, S. E., et al. (2010). Enantioselective addition of boronates to chromene acetals catalyzed by a chiral Brønsted acid/Lewis acid system. PubMed. [Link]

  • Sam, S., & Schaus, S. E. (2012). Brønsted Acid/Lewis Acid Cooperatively Catalyzed Addition of Diazoester to 2H-chromene Acetals. PMC. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Organic Chemistry Tutor. (2018). Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Indian Academy of Sciences. (2023). Synthesis of chromene analogues via oxidative cleavage of 1,2-diols. Indian Academy of Sciences. [Link]

  • ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. SlidePlayer. [Link]

  • Springer. (2025). An oxidative cleavage of arene-condensed 4H-pyrans via the Grob–Wharton fragmentation. Springer. [Link]

  • Chanda, T., et al. (2014). Lewis acid promoted construction of chromen-4-one and isoflavone scaffolds via regio- and chemoselective domino Friedel-Crafts acylation/Allan-Robinson reaction. PubMed. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • Study Mind. (2022). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

  • Beilstein Journals. (2013). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Beilstein Journals. [Link]

  • ACS Publications. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. PMC. [Link]

  • ResearchGate. (n.d.). Friedel‐Crafts arylation of 2H‐chromene hemiketals. ResearchGate. [Link]

  • ResearchGate. (2025). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. ResearchGate. [Link]

  • Bhumkar, V. G., et al. (2024). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). PMC. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Chemistry LibreTexts. (2015). 15.13: Friedel-Crafts Alkanoylation (Acylation). Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Acetylchromene Purification &amp; Isolation

Current Status: Operational | Topic: Removal of Unreacted Starting Materials | Ticket Type: Troubleshooting Guide Introduction: The Acetylchromene Challenge User Query: "My 3-acetylchromene product contains persistent un...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Removal of Unreacted Starting Materials | Ticket Type: Troubleshooting Guide

Introduction: The Acetylchromene Challenge

User Query: "My 3-acetylchromene product contains persistent unreacted phenol/salicylaldehyde, and it oils out during recrystallization. How do I purify this without degrading the chromene ring?"

Technical Insight: Acetylchromenes (specifically 3-acetyl-2H-chromenes) are chemically distinct from coumarins. While coumarins are stable esters, 2H-chromenes are cyclic enol ethers .[1] This structural feature makes them susceptible to:

  • Acidic Hydrolysis: The C2-C3 double bond hydrates easily in strong acid, reverting to salicylaldehyde and ketone derivatives.

  • Oxidative Degradation: The electron-rich double bond is prone to air oxidation if left in solution too long.

  • Polymerization: Unreacted starting materials (phenols) can catalyze polymerization during heating.

This guide provides modular protocols to remove specific impurities without compromising the integrity of the chromene core.

Visual Triage: Purification Decision Matrix

Before selecting a protocol, identify your primary impurity profile using TLC.[1]

PurificationLogic Start Start: Crude Mixture Analysis ImpurityCheck Identify Major Impurity (TLC) Start->ImpurityCheck Phenol Phenolic Starting Material (e.g., Salicylaldehyde, Resorcinol) ImpurityCheck->Phenol Low Rf, Acidic Aldehyde Aldehyde Starting Material (Non-phenolic) ImpurityCheck->Aldehyde Distinct Spot Polymer Tailing/Baseline Gunk (Polymerized byproducts) ImpurityCheck->Polymer Streak from origin Action_Base Protocol A: Mild Alkaline Scavenging (Carbonate Wash) Phenol->Action_Base Action_Bisulfite Protocol B: Bisulfite Adduct (For Aldehydes) Aldehyde->Action_Bisulfite Action_Column Protocol C: Flash Chromatography (Neutral Silica) Polymer->Action_Column Action_Cryst Protocol D: Recrystallization (Solvent Switching) Action_Base->Action_Cryst If solid Action_Bisulfite->Action_Cryst Action_Column->Action_Cryst

Caption: Decision tree for selecting the appropriate purification module based on impurity type.

Module A: Removing Phenolic Impurities (Chemical Scavenging)

The Problem: Unreacted salicylaldehyde or substituted phenols co-elute with the product or inhibit crystallization. The Risk: Using strong bases (NaOH/KOH) can degrade the chromene ring or induce Michael addition at the C2 position.

Protocol: The Carbonate Wash

This method relies on the pKa difference between phenols (


) and the neutral chromene.
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with basic water.[1]

    • Ratio: 10 mL solvent per 1 g crude.

  • The Scavenger Wash:

    • Wash the organic layer twice with 10% Potassium Carbonate (

      
      ) .
      
    • Why?

      
       (
      
      
      
      ) is strong enough to deprotonate the phenol (forming the water-soluble phenolate) but mild enough to leave the chromene ring intact.
    • Visual Cue: The aqueous layer often turns bright yellow (phenolate anion).

  • The Rinse:

    • Wash once with Brine (Saturated NaCl) to remove trapped base.

    • Crucial Step: Do not wash with strong acid (HCl) to neutralize. Trace acid trapped in the oil will hydrolyze the enol ether during drying. Use water only.

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ) and concentrate
    
    • Note: Avoid Magnesium Sulfate (

      
      ) if your chromene is highly sensitive, as it is slightly Lewis acidic.[1]
      

Module B: Removing Aldehydes (Bisulfite Method)

The Problem: Salicylaldehyde is the most common starting material. If the phenolic hydroxyl is alkylated or sterically hindered, carbonate washing fails.[1]

Protocol: Bisulfite Adduct Formation

Aldehydes react with sodium bisulfite to form water-soluble sulfonate adducts. Ketones (like the acetyl group on the chromene) are sterically hindered and react much slower, allowing for chemoselective separation.

  • Preparation: Prepare a saturated solution of Sodium Bisulfite (

    
    )  in water.
    
  • Biphasic Reaction:

    • Dissolve crude material in EtOAc or Diethyl Ether.

    • Add the bisulfite solution (1:1 volume ratio).

  • Agitation:

    • Shake vigorously in a separatory funnel for 3-5 minutes .

    • Observation: A white precipitate (the bisulfite adduct) may form at the interface. This is normal.

  • Separation:

    • Drain the aqueous layer (and any solid precipitate).

    • The aldehyde is now in the aqueous phase.[2] The acetylchromene remains in the organic phase.

Module C: Flash Chromatography Guidelines

The Problem: The product is an oil or contains non-acidic impurities (regioisomers).

Stationary Phase Warning: Silica gel is slightly acidic (


). Prolonged exposure can hydrolyze sensitive 2H-chromenes.
Optimization Table
ParameterRecommendationRationale
Stationary Phase Neutralized SilicaPre-wash silica with 1% Triethylamine (TEA) in Hexane to neutralize acidity if the product is unstable.
Eluent System Hexane : EtOAc (90:10 to 80:[1]20)Chromenes are lipophilic. Phenols are more polar and will stick/tail without high EtOAc.
Loading Dry Load (on Celite)Dissolving in DCM for wet loading can cause band broadening. Adsorb on Celite for tighter bands.
Flow Rate FastMinimize residence time on the column to prevent decomposition.

Module D: Troubleshooting Recrystallization ("Oiling Out")

The Problem: The compound separates as a distinct liquid phase (oil) rather than crystals upon cooling. This occurs when the melting point is near the boiling point of the solvent, or impurities depress the melting point.

Protocol: The "Solvent Switch" Technique

Do not persist with Ethanol if it oils out. Switch to a DCM/Hexane system.

  • Dissolution: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) at room temperature.

  • Precipitation:

    • Add Hexane (or Petroleum Ether) dropwise with stirring until the solution becomes slightly turbid (cloudy).

  • Re-solubilization: Add 1-2 drops of DCM to clear the solution.

  • Crystallization:

    • Cover and let stand at room temperature.[3]

    • Do not place immediately in the freezer; rapid cooling traps impurities and induces oiling.

    • Once crystals form, move to

      
      .[1]
      

Why this works: DCM is a "good" solvent, Hexane is a "bad" solvent.[1] This binary system allows for finer control of saturation than temperature alone.

Frequently Asked Questions (FAQ)

Q1: Can I use Claisen’s Alkali (KOH in MeOH/Water) to remove phenols?

  • Recommendation: Avoid.

  • Reasoning: While effective for simple phenols, the strong hydroxide nucleophile can attack the C2 position of the chromene ring (Michael acceptor behavior) or hydrolyze the acetyl group. Stick to Carbonate (

    
    ).
    

Q2: My product turned red/brown on the column. What happened?

  • Diagnosis: Acid-catalyzed polymerization.

  • Fix: Your silica was too acidic. Next time, add 0.5% Triethylamine to your eluent system to buffer the silica gel.[1]

Q3: How do I store the purified acetylchromene?

  • Protocol: Store under inert gas (Argon/Nitrogen) at

    
    . The enol ether double bond is sensitive to autoxidation.
    

References

  • Synthesis and Stability of 2H-Chromenes

    • Citation: Worlikar, S. A., et al. "Synthesis of 3,4-disubstituted 2H-benzopyrans through electrophilic cyclization."[1][4] Journal of Organic Chemistry, 2007.[1][4]

    • Relevance: Establishes the stability profile of substituted chromenes and functional group tolerance during workup.
    • Source: [J. Org.[4] Chem. 2007, 72, 1347-1353]([Link]1]

  • Purification of Chromene Derivatives

    • Citation: Majumdar, K. C., et al. "Synthesis of 2H-chromenes: recent advances and perspectives."[1] Organic & Biomolecular Chemistry, 2012.[1]

    • Relevance: Reviews synthetic strategies and purification difficulties associ
    • Source:[1]

  • Recrystallization Methodologies

    • Citation: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

    • Relevance: Authoritative source for standard purification protocols including bisulfite adducts and mixed-solvent recrystalliz
    • Source:[1]

  • Base Sensitivity of Chromenes

    • Citation: Gabbutt, C. D., et al. "Reactions of 2H-chromenes."[1] Tetrahedron, 1995.

    • Relevance: Details the ring-opening mechanisms of chromenes in the presence of strong nucleophiles/bases.
    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of Chromenes and Coumarin Derivatives: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the chromene and coumarin scaffolds stand out as privileged structures, forming the backbone of a vast number of biologically active compounds.[1][2] Both are benzopyranone deriva...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the chromene and coumarin scaffolds stand out as privileged structures, forming the backbone of a vast number of biologically active compounds.[1][2] Both are benzopyranone derivatives, yet subtle differences in their core structure give rise to a fascinating divergence in their pharmacological profiles. This guide provides an in-depth, objective comparison of the bioactivity of chromenes versus coumarin derivatives, supported by experimental data, to aid researchers and drug development professionals in the rational design of novel therapeutics.

Introduction to Chromenes and Coumarins: Structural Isomers with Distinct Personalities

Chromenes and coumarins are structural isomers, both featuring a benzene ring fused to a pyran ring. The key distinction lies in the position of the carbonyl group and the double bond within the pyranone ring. Coumarins, or 2H-chromen-2-ones, are α-benzopyrones, while chromones, a major class of chromenes, are γ-benzopyrones (4H-chromen-4-ones). This seemingly minor structural variance significantly impacts their chemical properties and, consequently, their interactions with biological targets.

DOT Script for Chemical Structures:

G cluster_coumarin Coumarin (2H-Chromen-2-one) cluster_chromone Chromone (4H-Chromen-4-one) coumarin coumarin chromone chromone

Caption: Core chemical structures of Coumarin and Chromone.

Anticancer Activity: A Tale of Diverse Mechanisms

Both chromene and coumarin derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[3][4][5][6][7]

Coumarin Derivatives in Oncology

Coumarins have been extensively studied for their anticancer properties, with research highlighting their ability to target multiple signaling pathways and cellular processes.[4][5][6]

  • Inhibition of Angiogenesis: Certain coumarin derivatives have been shown to target VEGFR-2, a key receptor in tumor angiogenesis, thereby restricting blood supply to tumors.[4][5]

  • Microtubule Disruption: Some 4-substituted coumarins exhibit potent anti-proliferative activity by disrupting microtubule networks, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

  • Enzyme Inhibition: Coumarin derivatives have been developed as inhibitors of crucial enzymes in cancer progression, such as carbonic anhydrase and aldo-keto reductase family 1 member B10 (AKR1B10).[4][5]

  • Mcl-1 Inhibition: Natural and synthetic coumarins have been identified as inhibitors of the anti-apoptotic protein Mcl-1, a promising target in cancer therapy.[8] Structure-activity relationship (SAR) studies have revealed that a catechol group on the coumarin scaffold is crucial for Mcl-1 inhibitory activity.[8]

Chromene Derivatives in Oncology

Chromene-containing compounds, including naturally occurring flavonoids and synthetic derivatives, also exhibit a broad spectrum of anticancer activities.

  • Cytotoxicity against Cancer Cell Lines: 2-Amino-4H-chromene derivatives have shown cytotoxic effects against various cancer cell lines.[9]

  • Topoisomerase Inhibition: Certain chromeno[4,3-b]pyridin-5-one derivatives have been identified as inhibitors of topoisomerase I and II, enzymes vital for DNA replication and repair in cancer cells.[10]

Comparative Insights and Hybrid Approaches

While both scaffolds are promising, direct comparative studies are often compound-specific. However, the development of chromone-coumarin hybrids has shown selective toxicity for tumor cells over normal cells, suggesting a synergistic or complementary effect of the two pharmacophores.[3]

Table 1: Comparison of Anticancer Activity of Exemplary Coumarin and Chromene Derivatives

Compound ClassDerivativeCancer Cell LineIC50 ValueMechanism of ActionReference
Coumarin5-chloro-n-(2-methoxy-5-(Methyl (2-oxo-2H-Chromen-4-yl)amino) pentanamide)Various tumor cells3.5-31.9 nMMicrotubule disruption[4][5]
Coumarin2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazideBreast cancer cells< 8.81 µMVEGFR-2 inhibition[4][5]
Coumarin4-trifluoromethyl-6,7-dihydroxycoumarin-Ki = 0.21 ± 0.02 µMMcl-1 inhibition[8]
ChromeneChromeno[4,3-b]pyridin-5-one derivatives--Topoisomerase I/II inhibition[10]
HybridChromone-coumarin hybridsMCF-7, A549, HepG2, etc.Not specifiedInduction of apoptosis[3]

Anti-inflammatory Activity: Targeting Key Mediators

Inflammation is a complex biological response, and both coumarins and chromones have been recognized as potent inhibitors of inflammatory pathways.[1][11]

Coumarins as Anti-inflammatory Agents

A wide range of natural and synthetic coumarins have demonstrated significant anti-inflammatory activity through various mechanisms.[1][12]

  • COX and LOX Inhibition: Coumarin derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of prostaglandins and leukotrienes, respectively.[1][11]

  • NF-κB Pathway Modulation: Many coumarins, including umbelliferone, exert their anti-inflammatory effects by suppressing the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13]

Chromones as Anti-inflammatory Agents

Natural chromones have also shown potent anti-inflammatory activity.[1] Like coumarins, chromone derivatives can inhibit LOX and COX enzymes and reduce the generation of superoxide anions by neutrophils.[1]

Structure-Activity Relationship (SAR) Insights

For coumarins, the presence of hydroxyl groups, particularly at the 7-position, often enhances anti-inflammatory potency.[11] The development of coumarin-based analogs that incorporate moieties from other anti-inflammatory compounds, such as curcumin, has led to potent inhibitors of TNF-α production.[13]

DOT Script for a Simplified Anti-inflammatory Signaling Pathway:

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NF_kappa_B NF-κB Activation Inflammatory_Stimulus->NF_kappa_B COX_LOX COX/LOX Enzymes Inflammatory_Stimulus->COX_LOX Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kappa_B->Pro_inflammatory_Cytokines Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Coumarins_Chromones Coumarins & Chromones Coumarins_Chromones->NF_kappa_B Inhibit Coumarins_Chromones->COX_LOX Inhibit G start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells end End incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Add varying concentrations of test compounds incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 calculate_ic50->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the chromene and coumarin derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Griess Assay for Nitric Oxide Production in LPS-Stimulated Macrophages for Anti-inflammatory Activity

Objective: To assess the inhibitory effect of compounds on nitric oxide (NO) production, an indicator of anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Conclusion and Future Perspectives

The chromene and coumarin scaffolds, while structurally similar, offer distinct and diverse opportunities for drug discovery. Coumarins, particularly 4-hydroxycoumarin derivatives, are unparalleled in the realm of anticoagulants. In the areas of anticancer and anti-inflammatory research, both scaffolds provide fertile ground for the development of novel therapeutics with varied mechanisms of action. The antimicrobial potential of both chromenes and coumarins continues to be an active area of investigation, offering hope in the fight against infectious diseases.

The future of drug development with these privileged structures may lie in the creation of hybrid molecules that combine the beneficial features of both scaffolds, as well as the further exploration of their structure-activity relationships to design more potent and selective agents. This comparative guide serves as a foundational resource for researchers to make informed decisions in the design and development of next-generation chromene- and coumarin-based drugs.

References

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  • Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC. (2023, August 9).
  • Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives - PMC. (n.d.).
  • Coumarins as Privileged Scaffold for Anti-Inflammatory Drug Development - ResearchGate. (2025, August 6).
  • Coumarin Derivatives with Antimicrobial and Antioxidant Activities - SciSpace. (n.d.).
  • (PDF) Synthesis, Reactions, and Biological Evaluation Potential of Coumarin Derivatives: Review - ResearchGate. (2025, October 25).
  • Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC. (n.d.).
  • Structure activity relationship of coumarin | Download Scientific Diagram - ResearchGate. (n.d.).
  • Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives - MDPI. (2020, March 24).
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  • Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives - MDPI. (2021, October 2).
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